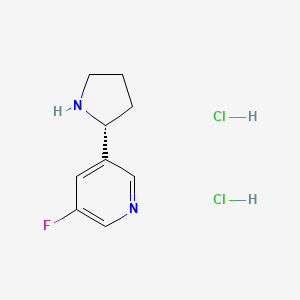

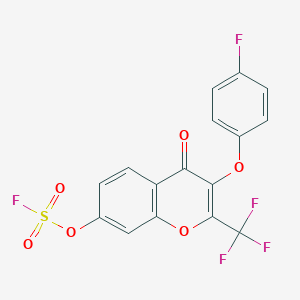

![molecular formula C15H12N2O3S B2502915 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 421562-28-9](/img/structure/B2502915.png)

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C15H12N2O3S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, such as the compound , often involves several steps. For instance, one method involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3, and then with morpholine in a mixture of absolute ethanol and isopropanol .Molecular Structure Analysis

The molecular structure of “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also features a carboxylic acid group attached to the 6-position of the thieno[2,3-d]pyrimidine core, a benzyl group at the 2-position, and a methyl group at the 5-position .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as anti-PI3K agents, which are designed and synthesized based on the common pharmacophoric features of several potent PI3K inhibitors .Scientific Research Applications

- Pyrimidine derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various pyrimidine scaffolds and evaluated their activity against bacterial and fungal strains .

- The compound’s structure may influence its antimicrobial properties. For instance, the presence of a thienopyrimidine ring and specific substituents at position 3 can enhance antimicrobial efficacy .

- Novel derivatives of 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid have been synthesized and evaluated for anti-inflammatory activity. These compounds showed promise in reducing inflammation, making them potential candidates for further study .

- While not directly studied for this compound, pyrimidines in general have demonstrated anticancer effects. Researchers have explored their use as chemotherapeutic agents .

- Pyrimidine derivatives have been investigated as potential antiviral agents. Although data on this specific compound are limited, its structural features suggest it could be explored for antiviral applications .

- Some pyrimidine derivatives exhibit antioxidant activity. While direct evidence for this compound is scarce, its structure warrants investigation in this context .

- Pyrimidines have been associated with analgesic, antimalarial, and other biological activities. Although specific data on this compound are lacking, its potential in these areas remains an interesting avenue for research .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Potential

Antiviral Activity

Antioxidant Properties

Other Biological Activities

Mechanism of Action

While the specific mechanism of action for “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is not mentioned in the retrieved papers, thieno[2,3-d]pyrimidine derivatives have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression . These compounds can inhibit the enzymatic activity of PI3K isoforms and exhibit antiproliferative activity on various cell lines .

Future Directions

Thieno[2,3-d]pyrimidine derivatives, including “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid”, show promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on optimizing these compounds to enhance their therapeutic efficacy .

properties

IUPAC Name |

2-benzyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-8-11-13(18)16-10(7-9-5-3-2-4-6-9)17-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVRIOBFXVERIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

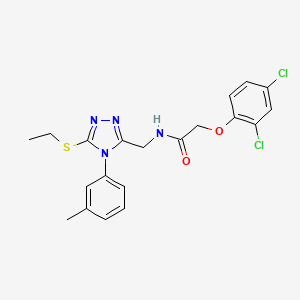

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)

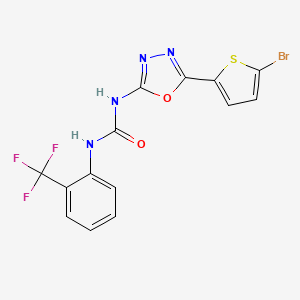

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)

![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)

![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)